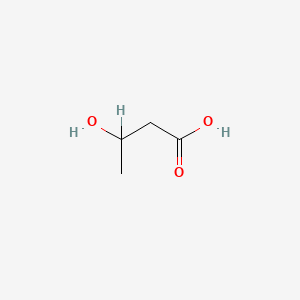

3-Hydroxybutyric Acid

Description

Beta-hydroxybutyrate is being studied in around 230 clinical trials, including NCT06351124 (recruiting for Crohn's disease), NCT05584371 (recruiting for safety and tolerability of exogenous ketosis), NCT04656236 (completed for type 1 diabetes), and NCT05581043 (completed for type 2 diabetes).

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Secale cereale, Drosophila melanogaster, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

BUTYRIC ACID substituted in the beta or 3 position. It is one of the ketone bodies produced in the liver.

Structure

3D Structure

Propriétés

IUPAC Name |

3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBMMWSBFZVSSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26063-00-3 | |

| Record name | Poly(3-hydroxybutyrate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26063-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60859511 | |

| Record name | 3-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; [Merck Index] Clear, colorless to light yellow viscous liquid; Hygroscopic; [Acros Organics MSDS] | |

| Record name | beta-Hydroxybutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12307 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

300-85-6, 26063-00-3, 625-71-8 | |

| Record name | 3-Hydroxybutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly-beta-hydroxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026063003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-hydroxybutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-3-hydroxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYBUTYRIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZP1275679 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxybutyric Acid Signaling Pathways in Neurons

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Hydroxybutyric acid (3-HB), the primary circulating ketone body, has emerged as a significant signaling molecule in the central nervous system, extending far beyond its classical role as an alternative energy substrate. This technical guide provides a comprehensive exploration of the intricate signaling pathways governed by 3-HB in neurons and associated glial cells. We will delve into the two primary mechanisms of 3-HB action: G-protein coupled receptor (GPCR)-mediated signaling and histone deacetylase (HDAC) inhibition. This document will dissect the molecular cascades, offer detailed, field-proven experimental protocols for their investigation, and present quantitative data to inform experimental design. The overarching goal is to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to investigate and therapeutically target these pathways in the context of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

Introduction: The Dual Personality of a Ketone Body

Historically, this compound (3-HB) was primarily viewed as a metabolic fuel for the brain during periods of glucose scarcity, such as fasting or a ketogenic diet. While this bioenergetic function is crucial for neuronal survival, a paradigm shift has occurred in our understanding of 3-HB. It is now recognized as a potent signaling molecule that orchestrates a range of cellular responses, including the modulation of neuroinflammation, oxidative stress, and neuronal excitability.[1] These pleiotropic effects are largely mediated through two distinct, yet potentially interconnected, signaling arms: the activation of specific cell surface receptors and the direct inhibition of intracellular enzymes. This guide will systematically unpack these pathways, providing a granular view of their components and functional consequences in the neuronal context.

Receptor-Mediated Signaling: The GPR109A/HCA2 Pathway

3-HB is an endogenous agonist for the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, a G-protein coupled receptor belonging to the Gi/o family.[2][3] While initially characterized in adipocytes, GPR109A is also expressed in various brain cells, including microglia and to a lesser extent, neurons.[2][4] Activation of this receptor by 3-HB initiates a signaling cascade with profound implications for neuroinflammation and neuronal function.

The Core Signaling Cascade

The binding of 3-HB to GPR109A triggers a conformational change in the receptor, leading to the activation of its associated heterotrimeric Gi/o protein. This activation results in the dissociation of the Gαi/o and Gβγ subunits, which then propagate the signal downstream.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][5] This reduction in cAMP attenuates the activity of protein kinase A (PKA), a key mediator of numerous cellular processes.

-

Modulation of NF-κB Signaling: A critical consequence of GPR109A activation, particularly in microglia, is the suppression of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[2][6] This is thought to occur through both G-protein-dependent and β-arrestin-mediated pathways. The inhibition of NF-κB translocation to the nucleus prevents the transcription of pro-inflammatory cytokines such as TNF-α and IL-6, thereby dampening the neuroinflammatory response.[6][7]

-

Activation of the AKT/PPARγ Axis: Recent evidence suggests that GPR109A activation in microglia can also promote an anti-inflammatory phenotype by activating the AKT/PPARγ signaling pathway.[8][9] This pathway is associated with the resolution of inflammation and tissue repair.

Visualization of the GPR109A/HCA2 Signaling Pathway

Caption: GPR109A/HCA2 signaling cascade initiated by 3-HB.

Experimental Protocol: Investigating GPR109A Activation and Downstream Signaling

This protocol outlines a workflow to assess the effect of 3-HB on GPR109A-mediated signaling in a microglial cell line (e.g., BV-2).

2.3.1. Cell Culture and Treatment

-

Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in appropriate culture vessels (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).

-

Once cells reach 70-80% confluency, replace the medium with serum-free DMEM for 2-4 hours before treatment.

-

Prepare a stock solution of 3-HB in sterile water or PBS.

-

Treat cells with varying concentrations of 3-HB (e.g., 0.1, 1, 5, 10 mM) for a specified duration (e.g., 24 hours). Include a vehicle control (water or PBS).

-

For neuroinflammation studies, co-treat with an inflammatory stimulus like lipopolysaccharide (LPS) (100 ng/mL) for the final 4-6 hours of the 3-HB treatment.[10]

2.3.2. Western Blot Analysis of NF-κB and AKT Phosphorylation

-

After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per sample on a 10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-NF-κB p65, total NF-κB p65, phospho-AKT, and total AKT overnight at 4°C. Use β-actin as a loading control.

-

Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.

Intracellular Signaling: 3-HB as a Histone Deacetylase (HDAC) Inhibitor

Beyond its receptor-mediated effects, 3-HB acts as an endogenous inhibitor of class I and IIa histone deacetylases (HDACs).[1] This epigenetic modulatory function has significant implications for neuronal gene expression and stress resistance.

The Mechanism of HDAC Inhibition

HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, 3-HB promotes histone hyperacetylation, which relaxes chromatin and facilitates gene transcription. The likely mechanism of inhibition is competitive binding of the carboxyl group of 3-HB to the zinc ion in the active site of the HDAC enzyme.[1]

Downstream Consequences of HDAC Inhibition

The inhibition of HDACs by 3-HB leads to the upregulation of a suite of genes involved in neuronal protection and resilience.

-

Upregulation of Antioxidant Genes: 3-HB-mediated HDAC inhibition has been shown to increase the expression of key antioxidant genes, such as FOXO3A and metallothionein 2 (MT2).[1] This enhances the neuron's capacity to buffer oxidative stress, a common pathological feature in many neurodegenerative diseases.

-

Increased Expression of Neurotrophic Factors: HDAC inhibition can also lead to increased expression of brain-derived neurotrophic factor (BDNF), a critical molecule for neuronal survival, synaptic plasticity, and cognitive function.

Visualization of the HDAC Inhibition Pathway

Caption: 3-HB-mediated HDAC inhibition and its downstream effects.

Experimental Protocol: Assessing Histone Acetylation via Western Blot and ChIP-qPCR

This protocol details the investigation of 3-HB's effect on histone acetylation in primary neuronal cultures.

3.4.1. Primary Neuronal Culture

-

Dissect cortices or hippocampi from embryonic day 18 (E18) rat or mouse pups in ice-cold Hibernate-A medium.[11]

-

Mince the tissue and digest with papain (20 U/mL) for 30 minutes at 37°C.[12]

-

Gently triturate the tissue to obtain a single-cell suspension.

-

Plate neurons on poly-D-lysine-coated plates or coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.[13]

-

Maintain cultures at 37°C in a 5% CO2 incubator. After 4 days in vitro (DIV), treat with 3-HB at various concentrations (e.g., 0.5, 1, 5 mM) for 24 hours.

3.4.2. Western Blot for Global Histone Acetylation

-

Lyse neurons with a buffer containing 0.5% Triton X-100 and protease inhibitors. Include an HDAC inhibitor like sodium butyrate (10 mM) in the lysis buffer to preserve acetylation.[14]

-

Extract histones using an acid extraction method (0.2 N HCl overnight at 4°C).[14]

-

Neutralize the extract and determine protein concentration.

-

Separate 10-15 µg of histone extract on a 15% SDS-PAGE gel.[14]

-

Transfer to a PVDF membrane and block with 5% non-fat milk in TBST.

-

Incubate with primary antibodies against acetylated histone H3 (e.g., pan-acetyl H3 or specific marks like H3K9ac) and total histone H3 (as a loading control) overnight at 4°C.

-

Proceed with secondary antibody incubation and ECL detection as described in section 2.3.2.

3.4.3. Chromatin Immunoprecipitation (ChIP)-qPCR for Gene-Specific Histone Acetylation

-

Cross-link neurons with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.

-

Lyse cells and sonicate the chromatin to obtain fragments of 200-500 bp.

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Immunoprecipitate the chromatin overnight at 4°C with an antibody against acetylated histone H3 (e.g., H3K9ac) or a non-specific IgG control.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin and reverse the cross-links by heating at 65°C.

-

Purify the DNA using a PCR purification kit.

-

Perform quantitative PCR (qPCR) using primers designed to amplify the promoter regions of target genes, such as Foxo3a and Mt2. Analyze the data using the percent input method.

Quantitative Data Summary

| Parameter | Value | Cell/System Type | Reference |

| GPR109A/HCA2 Signaling | |||

| 3-HB EC50 for GPR109A Activation | ~700 µM | In vitro | [2] |

| Butyrate EC50 for GPR109A Activation | ~1.6 mM | In vitro | [15] |

| HDAC Inhibition | |||

| 3-HB IC50 for HDAC1 | 5.3 mM | In vitro | [16] |

| 3-HB IC50 for HDAC3 | 2.4 mM | In vitro | [16] |

| 3-HB IC50 for HDAC4 | 4.5 mM | In vitro | [16] |

| Effective 3-HB concentration for histone hyperacetylation in HEK293 cells | 10 mM | In vitro | [16] |

Applications in Neurological Disease Models

The signaling pathways of 3-HB are of significant interest in the context of various neurological disorders.

-

Alzheimer's Disease: By reducing neuroinflammation via GPR109A and enhancing antioxidant defenses through HDAC inhibition, 3-HB shows promise in mitigating the pathology of Alzheimer's disease.

-

Parkinson's Disease: The anti-inflammatory effects of 3-HB are particularly relevant to Parkinson's disease, where microglial activation and inflammation play a key role in the demise of dopaminergic neurons.[2][9]

-

Epilepsy: 3-HB has been shown to reduce neuronal excitability and seizures.[17] While the exact mechanisms are still under investigation, they may involve both metabolic and signaling effects that stabilize neuronal membranes and reduce hyperexcitability.

Conclusion and Future Directions

This compound is a multifaceted signaling molecule in the brain, with its actions converging on the reduction of neuroinflammation, mitigation of oxidative stress, and modulation of neuronal excitability. The GPR109A/HCA2 receptor-mediated pathway and the direct inhibition of HDACs represent two key avenues through which 3-HB exerts its neuroprotective effects. The experimental protocols detailed in this guide provide a robust framework for researchers to further dissect these pathways and explore their therapeutic potential.

Future research should focus on elucidating the crosstalk between the receptor-mediated and HDAC inhibition pathways, as well as identifying novel downstream targets of 3-HB signaling. Furthermore, the development of more potent and specific agonists for GPR109A and novel HDAC inhibitors inspired by the structure of 3-HB could pave the way for new therapeutic strategies for a range of debilitating neurological disorders.

References

- 1. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of microglial GPR109A alleviates thermal hyperalgesia in female lupus mice by suppressing IL-18 and glutamatergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Fumarates modulate microglia activation through a novel HCAR2 signaling pathway and rescue synaptic dysregulation in inflamed CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Activation of HCA2 regulates microglial responses to alleviate neurodegeneration in LPS-induced in vivo and in vitro models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]

- 11. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]

- 12. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]

- 13. Frontiers | Characteristic Metabolic Alterations Identified in Primary Neurons Under High Glucose Exposure [frontiersin.org]

- 14. benchchem.com [benchchem.com]

- 15. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound | Endogenous metabolites | TargetMol [targetmol.com]

- 17. Beta-hydroxybutyrate-Reduces-Neuronal-Excitability-and-Seizures [aesnet.org]

Role of 3-Hydroxybutyric acid in metabolic regulation

An In-depth Technical Guide to the Role of 3-Hydroxybutyric Acid in Metabolic Regulation

Abstract

β-hydroxybutyrate (BHB), the most abundant ketone body, has transcended its classical definition as a simple alternative energy substrate. Synthesized in the liver during periods of low glucose availability—such as fasting, prolonged exercise, or adherence to a ketogenic diet—BHB is now recognized as a critical signaling metabolite with pleiotropic effects on metabolic regulation, inflammation, and gene expression.[1][2][3][4][5][6][7] This guide provides a comprehensive technical overview of BHB's biosynthesis and catabolism, delves into its sophisticated signaling mechanisms, outlines its physiological implications in health and disease, and presents detailed methodologies for its study. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this multifaceted molecule.

The Two Faces of a Metabolite: Energy Carrier and Master Regulator

For decades, the role of ketone bodies was viewed through a narrow lens: an evolutionary adaptation to survive periods of famine. When carbohydrate intake is scarce, the liver ramps up the conversion of fatty acids into BHB and acetoacetate, which are then exported to extrahepatic tissues like the brain, heart, and skeletal muscle to serve as a vital fuel source.[1][4][8] This metabolic flexibility is crucial for preserving glucose for obligate consumers and maintaining cognitive function during nutrient deprivation.

However, emerging evidence has unveiled a more intricate role for BHB. It acts as a dynamic signaling molecule, directly influencing cellular function and gene expression programs.[5][7][9] This guide will explore the key signaling nodes modulated by BHB: the inhibition of histone deacetylases (HDACs), activation of specific G-protein coupled receptors (GPCRs), and direct suppression of the NLRP3 inflammasome complex. These actions link the metabolic state of the organism to the regulation of oxidative stress, inflammation, and cellular homeostasis, positioning BHB as a central player in metabolic health.

The Ketogenic Pathway: Synthesis and Utilization of β-Hydroxybutyrate

The journey of BHB begins in the liver mitochondria, a process known as ketogenesis, and ends with its consumption in peripheral tissues, termed ketolysis.

Hepatic Ketogenesis

Under conditions of low insulin and high glucagon (e.g., fasting), accelerated β-oxidation of fatty acids generates a surplus of acetyl-CoA. This excess acetyl-CoA is shunted into the ketogenic pathway:

-

Condensation: Two molecules of acetyl-CoA are combined by the enzyme thiolase to form acetoacetyl-CoA.

-

Synthesis: HMG-CoA synthase then adds another acetyl-CoA to create hydroxymethylglutaryl-CoA (HMG-CoA).[4]

-

Cleavage: HMG-CoA lyase cleaves HMG-CoA into acetoacetate and acetyl-CoA.

-

Reduction: A significant portion of the acetoacetate is then reduced to D-β-hydroxybutyrate by the enzyme β-hydroxybutyrate dehydrogenase (BDH1), a reaction that consumes NADH.[4]

BHB is the most abundant and stable of the ketone bodies and is readily transported out of the liver into the circulation.[7][10]

Peripheral Ketolysis

Tissues such as the brain, heart, and muscle take up BHB from the blood via monocarboxylate transporters (MCTs). Inside the mitochondria of these target cells, the process is essentially reversed:

-

Oxidation: BDH1 oxidizes BHB back to acetoacetate, generating NADH.[4]

-

Activation: The enzyme succinyl-CoA:3-oxoacid-CoA transferase (SCOT)—an enzyme notably absent in the liver, preventing a futile cycle—activates acetoacetate to acetoacetyl-CoA.

-

Cleavage: Thiolase cleaves acetoacetyl-CoA into two molecules of acetyl-CoA, which then enter the Krebs cycle for the production of ATP.[7]

Caption: Metabolic pathway of BHB synthesis (ketogenesis) in the liver and utilization (ketolysis) in peripheral tissues.

The Signaling Hub: BHB's Molecular Mechanisms of Action

Beyond its role as fuel, BHB functions as a sophisticated signaling molecule, modulating key cellular processes.

Epigenetic Regulation via Histone Deacetylase (HDAC) Inhibition

A groundbreaking discovery was the identification of BHB as an endogenous inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[4][11]

-

Mechanism of Action: HDACs remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure that represses gene transcription. By inhibiting HDACs, BHB promotes a state of histone hyperacetylation, relaxing the chromatin and making gene promoters more accessible to transcription factors.[4][11]

-

Causality and Consequence: This mechanism directly links the metabolic state of ketosis to the genetic machinery. For instance, BHB-mediated HDAC inhibition has been shown to upregulate the expression of critical stress-resistance genes, including the transcription factor FOXO3A and the antioxidant metallothionein (MT2).[1][11] In the brain, this action promotes the expression of brain-derived neurotrophic factor (Bdnf), offering a potential mechanism for the neuroprotective effects of ketosis.[1][4] While BHB is a recognized HDAC inhibitor, it is noteworthy that the short-chain fatty acid butyrate, produced by gut microbiota, exhibits a more potent inhibitory effect in some contexts.[12][13]

Caption: BHB acts as a class I HDAC inhibitor, promoting histone acetylation and the expression of stress-resistance genes.

Cell Surface Receptor Activation: GPR109A (HCAR2)

BHB is a natural ligand for the G-protein coupled receptor GPR109A (also known as HCAR2).[1][8] This receptor is highly expressed in adipocytes and immune cells.

-

Mechanism of Action: Upon binding BHB, the GPR109A receptor, coupled to a Gαi subunit, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and reduced protein kinase A (PKA) activity.[14][15]

-

Causality and Consequence: In white adipose tissue, the most well-characterized effect of GPR109A activation is the potent inhibition of lipolysis.[4][14][15] This creates a negative feedback loop: high levels of BHB signal to adipocytes to reduce the release of free fatty acids, the very precursors for ketogenesis. This elegant system prevents runaway ketoacidosis. Furthermore, GPR109A signaling has been implicated in suppressing inflammation and regulating adrenal gland plasticity during fasting.[14][16][17]

Caption: BHB activates the GPR109A receptor on adipocytes, leading to the inhibition of lipolysis in a negative feedback loop.

Attenuation of Inflammation via NLRP3 Inflammasome Inhibition

Chronic inflammation is a hallmark of many metabolic diseases. BHB exerts potent anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome.[18][19][20][21]

-

Mechanism of Action: The NLRP3 inflammasome is an intracellular sensor that responds to diverse damage-associated molecular patterns (DAMPs), triggering the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[18] BHB specifically blocks NLRP3 activation by preventing potassium (K+) efflux from the cell and reducing the oligomerization of the adaptor protein ASC, a critical step in inflammasome assembly.[18][19][21]

-

Causality and Consequence: This inhibitory action is remarkably specific to the NLRP3 inflammasome and does not affect other inflammasomes like NLRC4 or AIM2.[19] Importantly, this effect is independent of BHB's metabolism and does not rely on other starvation-induced pathways like AMPK or autophagy.[18][19] This mechanism positions BHB as a direct brake on a key inflammatory pathway implicated in conditions like type 2 diabetes, atherosclerosis, and neurodegenerative diseases.[18]

Methodologies for the Study of β-Hydroxybutyrate

Rigorous and reproducible quantification of BHB is fundamental to research in this field. The choice of methodology depends on the required sensitivity, throughput, and sample type.

Quantitative Data: BHB Levels in Various Metabolic States

Understanding the physiological range of BHB is critical for interpreting experimental data.

| Metabolic State | Typical Blood BHB Concentration (mmol/L) | Notes |

| Normal (Postprandial) | < 0.3 mmol/L | Glucose is the primary fuel.[22][23] |

| Overnight Fasting | 0.3 - 0.5 mmol/L | Initial shift towards fat oxidation.[23][24] |

| Nutritional Ketosis | 0.5 - 5.0 mmol/L | The therapeutic range for ketogenic metabolic therapies.[10][25] |

| Prolonged Fasting (days) | > 5.0 mmol/L | Deep ketosis, brain relies heavily on ketones. |

| Diabetic Ketoacidosis (DKA) | > 3.0 mmol/L (often >10 mmol/L) | A pathological state of uncontrolled ketogenesis and severe acidosis.[24] |

Experimental Protocol: Enzymatic Quantification of BHB in Serum/Plasma

This protocol describes a standard, reliable method for BHB quantification using a commercial colorimetric assay kit, a cornerstone for most research labs.[22][26][27]

-

Principle: The enzyme β-hydroxybutyrate dehydrogenase (BDH) oxidizes BHB to acetoacetate. In this reaction, a cofactor (NAD+) is reduced to NADH. The resulting NADH is then used in a coupled enzymatic reaction to reduce a colorimetric probe, which produces a color change (typically measured at ~450 nm) that is directly proportional to the BHB concentration.[22][27]

-

Step-by-Step Methodology:

-

Sample Preparation:

-

Collect blood in a serum separator tube or a plasma tube (Lithium Heparin or EDTA).

-

Centrifuge at 2000-3000 x g for 10-15 minutes at 4°C within 2 hours of collection.[23]

-

Aliquot the serum/plasma into fresh tubes and store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles. Samples are generally stable for one week at 2-8°C.[28]

-

-

Standard Curve Preparation:

-

Prepare a series of BHB standards from a provided stock solution (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mmol/L) by diluting in the provided assay buffer. This step is critical for absolute quantification.

-

-

Reaction Setup (96-well plate format):

-

Add 50 µL of each standard and unknown sample to separate wells. It is best practice to run samples and standards in duplicate or triplicate.

-

Prepare a master mix of the reaction components as per the kit's instructions (typically containing Assay Buffer, Enzyme Mix, and the colorimetric probe).

-

Add 50 µL of the master mix to each well containing the standards and samples.

-

-

Incubation:

-

Incubate the plate, protected from light, at room temperature or 37°C for 30 minutes (or as specified by the kit manufacturer) to allow the enzymatic reaction to proceed to completion.

-

-

Measurement:

-

Measure the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).

-

-

Data Analysis:

-

Subtract the absorbance of the blank (0 mmol/L standard) from all other readings.

-

Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

-

Use the linear regression equation from the standard curve to calculate the BHB concentration in the unknown samples. Remember to account for any sample dilution factors.

-

-

Caption: Standard experimental workflow for the enzymatic quantification of BHB using a colorimetric microplate assay.

Alternative Methodologies

-

Gas Chromatography-Mass Spectrometry (GC-MS): Considered a gold-standard method for its high sensitivity and specificity. It requires sample extraction, chemical derivatization, and specialized equipment, making it less suitable for high-throughput screening but ideal for method validation.[29][30]

-

Point-of-Care Meters: Handheld devices that measure BHB in a drop of capillary blood are invaluable for real-time monitoring in clinical settings (e.g., managing DKA) and for providing immediate feedback in human intervention studies using ketogenic therapies.[10][24][25]

Conclusion and Future Horizons

β-hydroxybutyrate is far more than a metabolic byproduct; it is a central signaling hub that orchestrates profound physiological responses to nutrient availability. Its ability to act as an epigenetic modulator, a receptor ligand, and an inflammasome inhibitor places it at the crossroads of metabolism, immunity, and cellular aging. The therapeutic potential of harnessing BHB signaling is vast, with promising applications in neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[3][31]

Future research must focus on dissecting the tissue-specific actions of BHB, understanding the long-term safety and efficacy of BHB supplementation, and identifying biomarkers to predict individual responses to ketogenic metabolic therapies.[1][3][31] The continued development of sophisticated analytical tools and targeted molecular probes will be essential to fully unravel the complex and elegant role of this remarkable molecule in metabolic regulation.

References

- 1. mdpi.com [mdpi.com]

- 2. β-Hydroxybutyrate: A signaling metabolite in starvation response? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta-Hydroxybutyrate: A Supplemental Molecule for Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. β-Hydroxybutyrate: A Signaling Metabolite | CoLab [colab.ws]

- 7. ketone.com [ketone.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms [mdpi.com]

- 10. The role of β-hydroxybutyrate testing in ketogenic metabolic therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suppression of oxidative stress by β-hydroxybutyrate, an endogenous histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule | Semantic Scholar [semanticscholar.org]

- 14. β-Hydroxybutyrate Suppresses Lipid Accumulation in Aged Liver through GPR109A-mediated Signaling [aginganddisease.org]

- 15. β-Hydroxybutyrate Suppresses Lipid Accumulation in Aged Liver through GPR109A-mediated Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Ketone body β-hydroxybutyrate blocks the NLRP3 inflammasome-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. experts.umn.edu [experts.umn.edu]

- 20. β-hydroxybutyrate suppresses NLRP3 inflammasome-mediated placental inflammation and lipopolysaccharide-induced fetal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. stemcell.com [stemcell.com]

- 22. Test validation, method comparison and reference range for the measurement of β-hydroxybutyrate in peripheral blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 23. logan.testcatalog.org [logan.testcatalog.org]

- 24. Beta-Hydroxybutyrate: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 25. Frontiers | The role of β-hydroxybutyrate testing in ketogenic metabolic therapies [frontiersin.org]

- 26. cbioc.com [cbioc.com]

- 27. cellbiolabs.com [cellbiolabs.com]

- 28. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]

- 29. Determination of beta-hydroxybutyrate in blood and urine using gas chromatography- mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. eurekaselect.com [eurekaselect.com]

An In-Depth Technical Guide to 3-Hydroxybutyric Acid Synthesis and Metabolism in Mammals

Abstract

3-Hydroxybutyric acid (3-HB), the most abundant ketone body in mammals, serves as a vital alternative energy source during periods of glucose scarcity and has emerged as a pleiotropic signaling molecule with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis (ketogenesis) and metabolism (ketolysis) of 3-HB in mammals. We will delve into the intricate regulatory mechanisms governing these pathways, explore its diverse physiological roles, and detail established methodologies for its quantification. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of 3-HB metabolism and its implications in health and disease.

Introduction: The Significance of this compound

This compound, also known as beta-hydroxybutyrate (BHB), is a four-carbon chiral molecule existing in two enantiomeric forms: D-β-hydroxybutyric acid and L-β-hydroxybutyric acid.[1] The D-enantiomer is the biologically active form in mammals, synthesized predominantly in the liver from the breakdown of fatty acids.[1][2] During states of low glucose availability, such as fasting, prolonged exercise, or adherence to a ketogenic diet, 3-HB becomes a crucial energy substrate for extrahepatic tissues, most notably the brain.[3][4][5][6][7] This is particularly critical for the brain, which cannot directly utilize fatty acids for energy.[4][6][7]

Beyond its role as a metabolic fuel, recent research has unveiled 3-HB as a potent signaling molecule, exerting influence over a myriad of cellular processes.[8][9][10][11] It functions as an endogenous inhibitor of histone deacetylases (HDACs), thereby modulating gene expression and conferring protection against oxidative stress.[5][8][9][10][12][13][14][15] Furthermore, 3-HB has been shown to possess anti-inflammatory properties and plays a role in regulating neuronal function and overall metabolic rate.[8][9][10][11] These multifaceted functions have positioned 3-HB as a molecule of significant interest in the context of various pathological conditions, including neurodegenerative diseases, metabolic disorders, and inflammatory conditions.[2][8][14][16][17]

The Synthesis of this compound: Ketogenesis

Ketogenesis is the metabolic pathway responsible for the production of ketone bodies, including 3-HB, acetoacetate, and acetone.[3][4] This process occurs primarily within the mitochondria of liver cells (hepatocytes).[2][3][4] The impetus for ketogenesis is a metabolic shift away from carbohydrate utilization and towards fatty acid oxidation, typically prompted by low insulin and high glucagon levels.[4][18][19]

The biochemical cascade of ketogenesis begins with the mobilization of free fatty acids from adipose tissue, which are then transported to the liver.[18] Within the liver mitochondria, these fatty acids undergo β-oxidation to produce a surplus of acetyl-CoA.[4][18] When the capacity of the citric acid cycle to oxidize this excess acetyl-CoA is overwhelmed, the ketogenic pathway is initiated.[18]

The key enzymatic steps of ketogenesis are as follows:

-

Thiolase (Acetyl-CoA Acetyltransferase): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.[4]

-

HMG-CoA Synthase: Acetoacetyl-CoA then combines with another molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[4][19]

-

HMG-CoA Lyase: HMG-CoA is cleaved to produce acetoacetate and acetyl-CoA.[4][19]

-

D-β-Hydroxybutyrate Dehydrogenase: Acetoacetate is reversibly reduced to D-β-hydroxybutyric acid, a reaction that is dependent on the mitochondrial NADH/NAD+ ratio.[1][6][7]

Acetoacetate can also spontaneously decarboxylate to form acetone, a volatile ketone body that is largely excreted through the lungs.[19]

Figure 1: The Ketogenesis Pathway in Liver Mitochondria.

Regulation of Ketogenesis

The rate of ketogenesis is tightly controlled by hormonal and substrate-level mechanisms to maintain metabolic homeostasis.

-

Hormonal Regulation: Insulin is the primary inhibitor of ketogenesis.[3][18][19] High insulin levels, characteristic of the fed state, suppress the release of fatty acids from adipose tissue and promote their esterification into triglycerides in the liver.[18][20] Conversely, low insulin and high levels of counter-regulatory hormones such as glucagon, cortisol, catecholamines, and thyroid hormones stimulate lipolysis, increasing the flux of fatty acids to the liver and upregulating ketogenic enzymes.[4][18][19]

-

Substrate Availability: The availability of fatty acids is a critical determinant of the ketogenic rate.[18] Conditions that enhance lipolysis, such as fasting or a low-carbohydrate diet, provide the necessary substrate for ketone body production.[18]

-

Enzymatic Regulation: The activity of key ketogenic enzymes, particularly HMG-CoA synthase, is subject to regulation. The expression of this enzyme is induced by fasting and suppressed by insulin.

| Regulatory Factor | Effect on Ketogenesis | Mechanism |

| Insulin | Inhibition | Suppresses lipolysis in adipose tissue; promotes fatty acid synthesis.[3][18][19] |

| Glucagon | Stimulation | Promotes lipolysis, increasing fatty acid availability.[18][19] |

| Cortisol, Catecholamines, Thyroid Hormones | Stimulation | Enhance lipolysis, leading to increased fatty acid supply to the liver.[18][19] |

| High Fatty Acid Levels | Stimulation | Provide substrate for β-oxidation and subsequent ketogenesis.[18] |

| Low Carbohydrate Availability | Stimulation | Reduces insulin secretion and promotes a metabolic shift towards fat utilization.[3] |

Table 1: Key Regulators of Ketogenesis.

The Metabolism of this compound: Ketolysis

Once synthesized in the liver, 3-HB and acetoacetate are released into the bloodstream and transported to extrahepatic tissues, such as the brain, heart, and skeletal muscle, for use as an energy source.[3] The process of breaking down ketone bodies for energy is termed ketolysis.

The steps of ketolysis are essentially the reverse of ketogenesis, with a key enzymatic difference:

-

D-β-Hydroxybutyrate Dehydrogenase: In the target tissue's mitochondria, 3-HB is oxidized back to acetoacetate, reducing NAD+ to NADH.[2][21]

-

Succinyl-CoA:3-Ketoacid-CoA Transferase (SCOT): This enzyme, which is absent in the liver (preventing a futile cycle of synthesis and breakdown), catalyzes the transfer of a CoA moiety from succinyl-CoA to acetoacetate, forming acetoacetyl-CoA and succinate.[2]

-

Thiolase: Acetoacetyl-CoA is then cleaved by thiolase into two molecules of acetyl-CoA.[2]

The resulting acetyl-CoA molecules can then enter the citric acid cycle for the production of ATP.[2]

Figure 2: The Ketolysis Pathway in Extrahepatic Tissues.

Analytical Methodologies for this compound Quantification

Accurate quantification of 3-HB is crucial for both clinical diagnostics and research. Several analytical techniques are available, each with its own advantages and limitations.

Enzymatic Assays

Enzymatic assays are widely used for the routine measurement of 3-HB in clinical settings.[22] These assays are typically based on the activity of D-β-hydroxybutyrate dehydrogenase.[23][24]

Principle: The oxidation of 3-HB to acetoacetate by D-β-hydroxybutyrate dehydrogenase is coupled to the reduction of NAD+ to NADH.[23][24] The resulting increase in NADH can be measured spectrophotometrically at 340 nm or coupled to a colorimetric or fluorometric reaction.[23][24][25][26]

Experimental Protocol: Colorimetric Enzymatic Assay for 3-HB

-

Sample Preparation: Collect blood in an appropriate tube (e.g., EDTA or serum separator). Centrifuge to separate plasma or serum. Samples can be stored at -20°C or -80°C for long-term stability. Urine, cell lysates, and tissue homogenates can also be used.[24][26]

-

Reagent Preparation: Prepare a reaction mixture containing D-β-hydroxybutyrate dehydrogenase, NAD+, and a colorimetric probe according to the manufacturer's instructions (e.g., RayBiotech or Cell Biolabs assay kits).[25][26]

-

Assay Procedure:

-

Add a small volume of the sample (e.g., 10-50 µL) to the wells of a 96-well microplate.

-

Add the reaction mixture to each well.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[26]

-

Quantification: Determine the concentration of 3-HB in the samples by comparing their absorbance values to a standard curve generated with known concentrations of 3-HB.

Chromatographic Methods

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offer high sensitivity and specificity for the quantification of 3-HB.[22][27]

-

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their interaction with a stationary phase.[22] For 3-HB analysis, derivatization is often required to enhance its detection by UV or fluorescence detectors.[28]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[22][29] It is highly accurate for identifying and quantifying ketone bodies.[22][30][31][32] Derivatization is typically necessary to increase the volatility of 3-HB for GC analysis.[27][31]

| Technique | Principle | Advantages | Disadvantages |

| Enzymatic Assay | Spectrophotometric or fluorometric detection of NADH produced by D-β-hydroxybutyrate dehydrogenase.[23][24] | Rapid, suitable for high-throughput screening, relatively inexpensive.[24] | Can be subject to interference from other substances in the sample.[28][33] |

| HPLC | Separation based on column chromatography with UV or fluorescence detection.[22] | High sensitivity and specificity.[22] | Often requires derivatization, can have longer run times.[28] |

| GC-MS | Separation of volatile compounds by gas chromatography followed by mass spectrometric detection.[22][29] | High accuracy, sensitivity, and specificity; provides structural information.[22][30] | Requires derivatization, more complex sample preparation, and instrumentation.[27][31] |

| LC-MS/MS | Separation by liquid chromatography followed by tandem mass spectrometry.[22] | Unparalleled sensitivity and specificity, suitable for a wide range of sample types.[22][27] | High instrument cost and complexity. |

Table 2: Comparison of Analytical Methods for this compound Quantification.

Clinical Significance and Therapeutic Applications

The concentration of 3-HB in the blood is a valuable biomarker for various physiological and pathological states.

-

Diabetic Ketoacidosis (DKA): In uncontrolled type 1 diabetes, a severe lack of insulin leads to rampant lipolysis and ketogenesis, resulting in dangerously high levels of ketone bodies and metabolic acidosis.[5][6][7][18] Monitoring 3-HB levels is crucial for the diagnosis and management of DKA.

-

Neurological Disorders: The ability of 3-HB to serve as an alternative fuel for the brain and its neuroprotective effects have spurred interest in its therapeutic potential for neurological and neurodegenerative diseases.[2][8]

-

Epilepsy: Ketogenic diets, which elevate 3-HB levels, are an established treatment for refractory epilepsy, particularly in children.[1][2]

-

Alzheimer's and Parkinson's Diseases: Studies suggest that 3-HB may protect neurons from the toxicity associated with these diseases.[2][8][14][17] It has been shown to improve cognitive function and reduce the accumulation of β-amyloid peptides in animal models of Alzheimer's disease.[2][8]

-

Brain-Derived Neurotrophic Factor (BDNF): 3-HB has been shown to induce the expression of BDNF, a key molecule involved in synaptic plasticity and neuronal resilience.[5][34]

-

-

Signaling and Anti-inflammatory Effects: As a signaling molecule, 3-HB can modulate inflammatory pathways.[8][10] It has been shown to inhibit the NLRP3 inflammasome and interact with G-protein coupled receptors, such as GPR109A, to suppress inflammation.[8][10][14][35] These properties are being explored for the treatment of inflammatory conditions.[35]

Conclusion

This compound is a remarkable metabolite that transcends its traditional role as a simple energy carrier. Its synthesis and metabolism are intricately regulated to ensure metabolic flexibility in response to varying physiological demands. The burgeoning understanding of its functions as a signaling molecule has opened new avenues for therapeutic interventions in a wide range of diseases. Continued research into the multifaceted roles of 3-HB holds great promise for the development of novel strategies to promote health and combat disease.

References

- 1. β-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 2. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ketogenesis - Wikipedia [en.wikipedia.org]

- 4. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound | Rupa Health [rupahealth.com]

- 6. 3-Hydroxybutyric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. This compound - Organix Comprehensive Profile - Urine - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. mdpi.com [mdpi.com]

- 9. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms | Semantic Scholar [semanticscholar.org]

- 13. nbinno.com [nbinno.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. (R)-3-Hydroxybutyric acid - Nordic Biosite [nordicbiosite.com]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

- 18. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. bio.libretexts.org [bio.libretexts.org]

- 20. gpnotebook.com [gpnotebook.com]

- 21. bmrservice.com [bmrservice.com]

- 22. Ketone Bodies Analysis Service - Creative Proteomics [creative-proteomics.com]

- 23. β-Hydroxybutyrate (BHB) Assay Kit (Enzymatic Colorimetric Method) - Profacgen [profacgen.com]

- 24. Beta-hydroxybutyrate Assay Kit Clinisciences [clinisciences.com]

- 25. Beta-Hydroxybutyrate (Ketone Body) Assay Kits [cellbiolabs.com]

- 26. raybiotech.com [raybiotech.com]

- 27. benchchem.com [benchchem.com]

- 28. Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC: A Metabolomic Search for Acetone as Indicator - PMC [pmc.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

- 30. researchgate.net [researchgate.net]

- 31. Determination of beta-hydroxybutyrate in blood and urine using gas chromatography- mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Automated kinetic method for D-3-hydroxybutyrate in plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. 3-Hydroxybutyrate Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Applications and Mechanism of 3-Hydroxybutyrate (3HB) for Prevention of Colonic Inflammation and Carcinogenesis as a Food Supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Hydroxybutyric Acid in Brain Energy Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The brain, an organ with exceptionally high metabolic demands, relies primarily on a continuous supply of glucose for its energy needs.[1] However, under conditions of glucose scarcity, such as prolonged fasting, strenuous exercise, or adherence to a ketogenic diet, the brain adeptly switches to an alternative fuel source: ketone bodies.[2][3][4] The most abundant and metabolically significant of these is 3-hydroxybutyric acid (3-HB), also known as beta-hydroxybutyrate (BHB).[5][6] Beyond its critical role as an energy substrate, 3-HB has emerged as a potent signaling molecule with profound neuroprotective effects.[7][8] This technical guide provides an in-depth exploration of the multifaceted functions of 3-HB in brain energy metabolism, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of 3-HB transport across the blood-brain barrier, its catabolism within neural cells, and its intricate signaling pathways. Furthermore, this guide will furnish detailed experimental protocols to empower researchers to investigate the therapeutic potential of 3-HB in various neurological disorders.

This compound: An Alternative Fuel for the Brain

Under physiological conditions of glucose limitation, the liver ramps up the synthesis of ketone bodies from fatty acids.[2] These water-soluble molecules, primarily 3-HB and acetoacetate, are released into the bloodstream and readily utilized by extrahepatic tissues, including the brain.[3] The brain's ability to utilize ketone bodies is a crucial adaptive mechanism to sustain its function during periods of energy stress.[4] In fact, during prolonged fasting, ketone bodies can supply up to two-thirds of the brain's energy requirements.[3]

The metabolic shift from glucose to 3-HB offers several advantages for brain bioenergetics. The metabolism of 3-HB is more energetically efficient than that of glucose, leading to a greater production of ATP.[3] This enhanced energy production is particularly beneficial in the context of neurodegenerative diseases, where impaired glucose metabolism and mitochondrial dysfunction are common pathological features.[7][9]

Transport Across the Blood-Brain Barrier: A Regulated Gateway

The entry of 3-HB into the brain is not a passive process but is mediated by a specific family of transporters known as monocarboxylate transporters (MCTs).[10][11] These proton-coupled transporters are strategically localized on the endothelial cells of the blood-brain barrier (BBB) and on the plasma membranes of neurons and astrocytes.[2][12]

The expression and activity of MCTs are dynamically regulated by various factors, including age and diet.[13] For instance, the permeability of the BBB to 3-HB is significantly higher in neonates, reflecting the brain's reliance on ketone bodies for growth and myelination during early life.[10][14] Furthermore, adherence to a high-fat, ketogenic diet can upregulate the expression of MCTs, thereby enhancing the brain's capacity to utilize ketone bodies.[13]

The differential expression of MCT isoforms in various brain cell types suggests a specialized role for each. MCT1 is predominantly found in endothelial cells and astrocytes, while MCT2 is more specific to neurons.[6][14][15] This distribution supports the astrocyte-neuron lactate shuttle hypothesis, where astrocytes can produce and shuttle lactate (another monocarboxylate) to neurons for energy. A similar shuttle mechanism has been proposed for ketone bodies.

Intracellular Metabolism of this compound: The Ketonolytic Pathway

Once inside brain cells, 3-HB is metabolized through a series of enzymatic reactions known as ketolysis. This pathway converts 3-HB back into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for ATP production.[2][7]

The key enzymes involved in ketolysis are:

-

3-hydroxybutyrate dehydrogenase (BDH1): This mitochondrial enzyme catalyzes the reversible oxidation of 3-HB to acetoacetate, with the concomitant reduction of NAD+ to NADH.[3][5]

-

Succinyl-CoA:3-oxoacid CoA transferase (SCOT): This enzyme is the rate-limiting step in ketolysis and is responsible for activating acetoacetate to acetoacetyl-CoA.

-

Acetoacetyl-CoA thiolase (ACAT): This enzyme cleaves acetoacetyl-CoA into two molecules of acetyl-CoA.

The efficient functioning of this pathway ensures a steady supply of acetyl-CoA to the TCA cycle, thereby boosting mitochondrial respiration and ATP synthesis.[16][17]

Beyond Energy: The Signaling Functions of this compound

Recent research has unveiled a fascinating dimension to the role of 3-HB, extending beyond its metabolic function. It is now recognized as a signaling molecule that can modulate cellular processes, including gene expression and inflammation, contributing to its neuroprotective effects.[10]

Histone Deacetylase (HDAC) Inhibition

3-HB is a potent endogenous inhibitor of class I and IIa histone deacetylases (HDACs).[18][19] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, 3-HB promotes histone hyperacetylation, which relaxes chromatin and facilitates the expression of genes involved in neuroprotection and metabolic regulation.[19] One of the key target genes upregulated by this mechanism is Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for neuronal survival, growth, and synaptic plasticity.[16][17][20]

G-Protein Coupled Receptor (GPCR) Activation

3-HB can also act as a ligand for specific G-protein coupled receptors, such as the hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A.[14] Activation of GPR109A on glial cells has been shown to suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines.[14] This anti-inflammatory action is another critical component of the neuroprotective effects of 3-HB.

The intricate signaling pathways of 3-HB are visually summarized in the following diagram:

Caption: Signaling Pathways of this compound (3-HB) in Neurons.

Experimental Protocols for Investigating 3-HB in Brain Metabolism

To facilitate further research in this exciting field, we provide the following detailed experimental protocols. These methods are designed to be self-validating and are grounded in established laboratory practices.

In Situ Brain Perfusion for Blood-Brain Barrier Transport Studies

This technique allows for the precise measurement of the kinetics of 3-HB transport across the BBB.[13][17][20][21][22]

Objective: To determine the permeability and transport kinetics of radiolabeled or unlabeled 3-HB across the rodent BBB.

Methodology:

-

Animal Preparation: Anesthetize a rat or mouse according to approved institutional protocols. Expose the common carotid artery and ligate the external carotid artery.

-

Catheterization: Insert a catheter into the common carotid artery, pointing towards the brain.

-

Perfusion: Perfuse the brain with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) containing a known concentration of the test substance (e.g., [¹⁴C]-3-HB) and a vascular space marker (e.g., [³H]-sucrose) at a constant flow rate.

-

Sample Collection: After a defined perfusion time (typically 15-60 seconds), decapitate the animal and collect the brain.

-

Analysis: Dissect the brain into different regions, weigh them, and determine the radioactivity of the test substance and the vascular marker using liquid scintillation counting.

-

Calculation: Calculate the brain uptake clearance (K_in) and the permeability-surface area (PS) product.

In Vivo Microdialysis for Measuring Extracellular 3-HB Levels

Microdialysis is a powerful technique for sampling the extracellular fluid of the brain in awake, freely moving animals, providing real-time information on neurotransmitter and metabolite dynamics.[4][23][24][25][26]

Objective: To measure the concentration of 3-HB in the brain's interstitial fluid under various physiological or pathological conditions.

Methodology:

-

Probe Implantation: Stereotaxically implant a microdialysis probe into the brain region of interest (e.g., hippocampus, striatum).

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Dialysate Collection: Collect the dialysate fractions at regular intervals (e.g., every 10-20 minutes).

-

Analysis: Analyze the concentration of 3-HB in the dialysate using high-performance liquid chromatography (HPLC) or an enzymatic assay.

-

Data Interpretation: The concentration of 3-HB in the dialysate reflects the extracellular concentration in the brain.

Seahorse XF Analyzer for Measuring Neuronal Respiration

The Seahorse XF Analyzer is a valuable tool for assessing mitochondrial function in real-time by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of cultured cells.[11][27][28][29]

Objective: To determine the effect of 3-HB on mitochondrial respiration in primary neurons or neuronal cell lines.

Methodology:

-

Cell Culture: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a Seahorse XF cell culture microplate.

-

Assay Medium: Replace the culture medium with a specialized assay medium containing glucose and/or 3-HB as the energy substrate.

-

Mitochondrial Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxidative phosphorylation), and a mixture of rotenone and antimycin A (complex I and III inhibitors).

-

Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Chromatin Immunoprecipitation (ChIP) for Assessing Histone Acetylation

ChIP is a powerful technique used to investigate the interaction of proteins with specific DNA regions in the cell.[30][31][32][33]

Objective: To determine if 3-HB treatment increases the acetylation of histones at the promoter regions of specific genes (e.g., BDNF) in neurons.

Methodology:

-

Cell Treatment and Crosslinking: Treat cultured neurons with 3-HB and then crosslink protein-DNA complexes with formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for acetylated histones (e.g., anti-acetyl-H3).

-

DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.

-

Quantitative PCR (qPCR): Use qPCR to quantify the amount of specific DNA sequences (e.g., the BDNF promoter) that were co-immunoprecipitated with the acetylated histones.

Quantitative Data Summary

The following table summarizes key quantitative data related to 3-HB metabolism and transport in the brain.

| Parameter | Value | Species/Condition | Reference |

| Normal Plasma 3-HB Concentration | < 0.5 mmol/L | Healthy individuals | [16] |

| Fasting Plasma 3-HB Concentration | 5-7 mmol/L | Prolonged fasting | [16] |

| Brain Uptake of 3-HB | Declines with age | Rats | [13] |

| MCT2 Km for D-β-hydroxybutyrate | 1.2 mM | Xenopus oocytes | [15] |

| MCT1 Km for D-β-hydroxybutyrate | 12.5 mM | Xenopus oocytes | [15] |

| Decrease in Cerebral Glucose Utilization | 14% | Humans, with 5.5 mmol/L 3-HB infusion | [2] |

| Increase in Cerebral Blood Flow | 30% | Humans, with 5.5 mmol/L 3-HB infusion | [2] |

Conclusion and Future Directions

This compound is far more than just an alternative fuel for the brain. Its dual role as a highly efficient energy substrate and a potent signaling molecule places it at the nexus of brain metabolism and neuroprotection. The ability of 3-HB to enhance mitochondrial function, reduce oxidative stress, and modulate gene expression through HDAC inhibition and GPCR activation makes it a highly attractive therapeutic target for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.[7][8][14]

The experimental protocols detailed in this guide provide a robust framework for researchers to further unravel the complex mechanisms of 3-HB action in the brain. Future research should focus on elucidating the specific downstream targets of 3-HB-mediated signaling, developing novel strategies to enhance brain 3-HB delivery and utilization, and conducting well-controlled clinical trials to validate the therapeutic efficacy of ketogenic interventions and exogenous ketone supplementation in neurological patients. The continued exploration of this fascinating molecule holds immense promise for the development of novel and effective treatments for a host of debilitating brain disorders.

References

- 1. β-Hydroxybutyrate Dehydrogenase Assay Kit - Creative BioMart [creativebiomart.net]

- 2. researchgate.net [researchgate.net]

- 3. bmrservice.com [bmrservice.com]

- 4. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]

- 5. Enzyme Activity Measurement of 3-Hydroxybutyrate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Primary Cultures of Astrocytes and Neurons as Model Systems to Study the Metabolism and Metabolite Export from Brain Cells | Springer Nature Experiments [experiments.springernature.com]

- 8. 3-Hydroxybutyrate Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Neuron-astrocyte culture preparation [protocols.io]

- 11. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expression of monocarboxylate transporter MCT1 by brain endothelium and glia in adult and suckling rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Expression of monocarboxylate transporter mRNAs in mouse brain: Support for a distinct role of lactate as an energy substrate for the neonatal vs. adult brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Monocarboxylate transporters in the brain and in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Population Pharmacokinetics of d-β-hydroxybutyrate Following Administration of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The HDAC inhibitor, sodium butyrate, stimulates neurogenesis in the ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]

- 21. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Kinetics of amino acid transport at the blood-brain barrier studied using an in situ brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In vivo Brain Microdialysis - Bülbül Autonomic Neuroscience Lab [autonomicneuroscience.akdeniz.edu.tr]

- 24. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) [pubs.rsc.org]

- 27. Agilent Seahorse XF Applications in Neuronal Metabolism | Agilent [agilent.com]

- 28. content.protocols.io [content.protocols.io]

- 29. lurm.univr.it [lurm.univr.it]

- 30. Chromatin immunoprecipitation (ChIP) for analysis of histone modifications and chromatin-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Chromatin Immunoprecipitation (ChIP) of Histone Modifications from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Chromatin Immunoprecipitation (ChIP) to Assay Dynamic Histone Modification in Activated Gene Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

Physiological effects of elevated 3-Hydroxybutyric acid levels

An In-depth Technical Guide to the Physiological Effects of Elevated 3-Hydroxybutyric Acid Levels

Foreword

Historically viewed as a simple alternative fuel source during periods of glucose scarcity, β-hydroxybutyrate (BHB) has emerged from the shadows of intermediary metabolism to be recognized as a pleiotropic signaling molecule. It is a keystone of the metabolic state of ketosis, achieved through fasting, prolonged exercise, or adherence to a ketogenic diet.[1][2] This guide moves beyond the textbook definition of BHB as an energy carrier. It is designed for researchers, scientists, and drug development professionals, providing a deep dive into the intricate mechanisms by which elevated BHB levels exert profound physiological effects. We will explore its role not just as a fuel, but as a potent modulator of gene expression, inflammation, oxidative stress, and cellular homeostasis, thereby bridging the gap between systemic metabolism and molecular signaling.[3][4]

The Biochemical Foundation: Synthesis and Utilization of β-Hydroxybutyrate

Elevated levels of BHB are the hallmark of ketosis, a metabolic state triggered when hepatic glycogen stores are depleted and insulin levels are low. This condition initiates robust fatty acid oxidation in the liver.

1.1 Hepatic Ketogenesis

The synthesis of BHB occurs within the mitochondrial matrix of hepatocytes. The process begins with the β-oxidation of fatty acids, which generates a surplus of acetyl-CoA.[2] This excess acetyl-CoA is then shunted into the ketogenesis pathway:

-

Condensation: Two molecules of acetyl-CoA are combined by the enzyme thiolase to form acetoacetyl-CoA.

-

Synthesis: HMG-CoA synthase then adds another acetyl-CoA to acetoacetyl-CoA, forming 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

-

Cleavage: HMG-CoA lyase cleaves HMG-CoA into acetoacetate and acetyl-CoA.

-

Reduction: Acetoacetate is then reduced to D-β-hydroxybutyrate by the enzyme β-hydroxybutyrate dehydrogenase (BDH1), an NAD+/NADH-dependent reaction.[5]

BHB is the most abundant and stable of the three ketone bodies (which also include acetoacetate and acetone).[1] Due to the lack of the enzyme SCOT (succinyl-CoA:3-oxoacid-CoA transferase), the liver cannot utilize the ketone bodies it produces, making it the primary exporter of this valuable fuel.

Figure 1: Hepatic Ketogenesis Pathway.

1.2 Peripheral Ketonolysis

Once in circulation, BHB is transported into the cells of extrahepatic tissues, such as the brain, heart, and skeletal muscle, via monocarboxylate transporters (MCTs).[2] Inside the mitochondria of these tissues, BHB is converted back into acetyl-CoA for energy production in a process called ketolysis. This process is essentially the reverse of ketogenesis, culminating in the generation of acetyl-CoA which then enters the tricarboxylic acid (TCA) cycle to produce ATP.[6] This metabolic flexibility is crucial for survival during periods of low glucose availability.

The Signaling Paradigm: β-Hydroxybutyrate as a Master Regulator

Beyond its role as a metabolite, BHB functions as a potent signaling molecule, directly influencing cellular function and gene expression. This is achieved through several distinct mechanisms.

2.1 Epigenetic Modifications

BHB is a key player in linking the metabolic state of the organism to its epigenetic landscape.

-